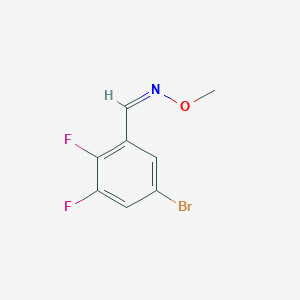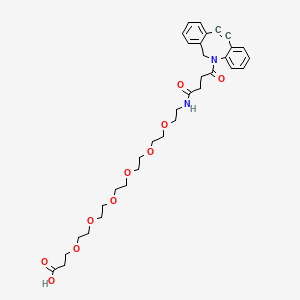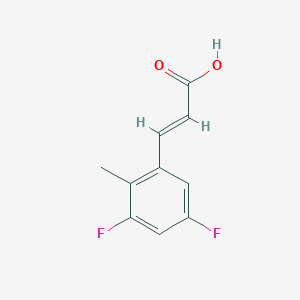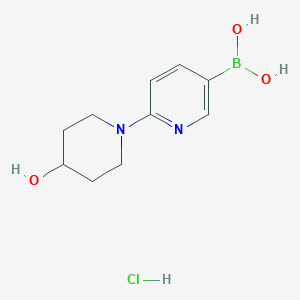
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C10H16BClN2O3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the boronic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include :
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Lacks the hydrochloride group.
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid methyl ester: Contains a methyl ester group instead of the hydrochloride group.
Uniqueness
The uniqueness of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H16BClN2O3 |
|---|---|
Molekulargewicht |
258.51 g/mol |
IUPAC-Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O3.ClH/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16;/h1-2,7,9,14-16H,3-6H2;1H |
InChI-Schlüssel |
OLWXBJKXUBJKBA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
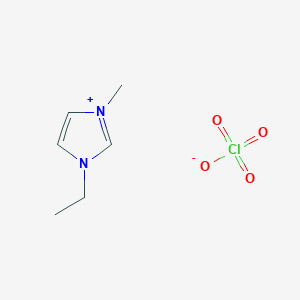

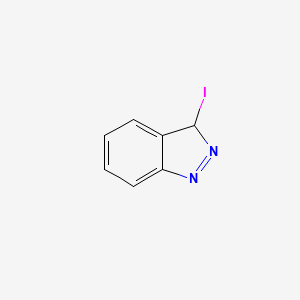
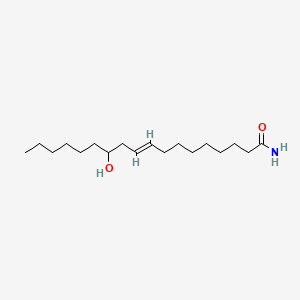
![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)
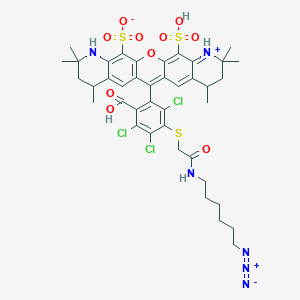
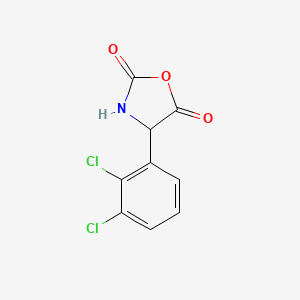
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
